molecular formula C16H14N2O2 B11854232 3-((8-Methoxyquinolin-4-yl)oxy)aniline

3-((8-Methoxyquinolin-4-yl)oxy)aniline

Cat. No.: B11854232
M. Wt: 266.29 g/mol
InChI Key: PRXHFBMPRCZEOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((8-Methoxyquinolin-4-yl)oxy)aniline typically involves the reaction of 8-methoxyquinoline with aniline under specific conditions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with aniline occurs . The reaction is often carried out in the presence of a copper catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((8-Methoxyquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-((8-Methoxyquinolin-4-yl)oxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of dyes, catalysts, and other industrial applications

Mechanism of Action

The mechanism of action of 3-((8-Methoxyquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((8-Methoxyquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(8-methoxyquinolin-4-yl)oxyaniline

InChI

InChI=1S/C16H14N2O2/c1-19-15-7-3-6-13-14(8-9-18-16(13)15)20-12-5-2-4-11(17)10-12/h2-10H,17H2,1H3

InChI Key

PRXHFBMPRCZEOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)OC3=CC=CC(=C3)N

Origin of Product

United States

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